2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol
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Overview
Description
2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol is a complex organic compound that features a piperidine ring, a phenol group, and several methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol typically involves multiple steps. One common method includes the alkylation of a piperidine derivative with a phenol derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under high pressure and temperature. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the methyl groups.
Scientific Research Applications
2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol exerts its effects involves interactions with specific molecular targets. The piperidine ring and phenol group can interact with enzymes and receptors, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol is unique due to its specific structural features, including the combination of a piperidine ring and a phenol group with multiple methyl substitutions
Properties
IUPAC Name |
2-[[(1,2-dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-12-8-15(17(20)9-13(12)2)11-19(5)16-6-7-18(4)14(3)10-16/h8-9,14,16,20H,6-7,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHUNOZTGQWCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)N(C)CC2=C(C=C(C(=C2)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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